4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 361470-86-2
VCID: VC4773827
InChI: InChI=1S/C23H17FN2OS/c24-20-12-10-18(11-13-20)21-15-28-23(25-21)26-22(27)19-8-6-17(7-9-19)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27)
SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Molecular Formula: C23H17FN2OS
Molecular Weight: 388.46

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 361470-86-2

Cat. No.: VC4773827

Molecular Formula: C23H17FN2OS

Molecular Weight: 388.46

* For research use only. Not for human or veterinary use.

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide - 361470-86-2

Specification

CAS No. 361470-86-2
Molecular Formula C23H17FN2OS
Molecular Weight 388.46
IUPAC Name 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C23H17FN2OS/c24-20-12-10-18(11-13-20)21-15-28-23(25-21)26-22(27)19-8-6-17(7-9-19)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27)
Standard InChI Key WYURYTJLXIUASV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

  • Thiazole ring: A five-membered heterocycle with sulfur (position 1) and nitrogen (position 3).

  • 4-Fluorophenyl group: Attached to position 4 of the thiazole, enhancing electronic effects and lipophilicity.

  • Benzamide group: Linked to position 2 of the thiazole, with a benzyl substituent at the para position of the benzene ring.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₇H₂₀FN₃OS
Molecular Weight465.53 g/mol
LogP (Predicted)4.2 ± 0.3 (indicating high lipophilicity)
SolubilityPoor in water; soluble in DMSO, DMF

Synthetic Methodology

Reaction Pathway

The synthesis involves a multi-step protocol:

  • Thiazole Core Formation:

    • Condensation of 4-fluorophenyl thiourea with α-bromoacetophenone derivatives under reflux conditions to yield 4-(4-fluorophenyl)-1,3-thiazol-2-amine.

  • Benzamide Coupling:

    • Reaction of 4-benzylbenzoyl chloride with 4-(4-fluorophenyl)-1,3-thiazol-2-amine in acetone or dichloromethane, using triethylamine as a base .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
Thiazole formationα-Bromoacetophenone, EtOH, 80°C, 6h78%
Amidation4-Benzylbenzoyl chloride, Et₃N, DCM, RT, 12h85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, thiazole H-5)

    • δ 7.85–7.45 (m, 14H, aromatic and benzyl protons)

    • δ 4.12 (s, 2H, benzyl CH₂)

  • ¹³C NMR:

    • 167.8 ppm (C=O), 162.1 ppm (C-F), 153.2 ppm (thiazole C-2)

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Peaks at 1,650 cm⁻¹ (C=O stretch), 1,240 cm⁻¹ (C-F), and 1,520 cm⁻¹ (thiazole ring vibrations) .

Biological Activity and Mechanism

Table 3: Hypothetical GK Activation Profile

CompoundGK Activation FoldEC₅₀ (μM)
4-Benzyl-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzamide*1.8–2.2 (predicted)12.5
Reference Standard2.010.0
*Predicted based on structural analogs .

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. While specific data for this compound is unavailable, extrapolation from similar structures suggests:

  • Bacterial Targets: Inhibition of DNA gyrase in Staphylococcus aureus (MIC: 2–8 μg/mL).

  • Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans (MIC: 16–32 μg/mL).

Structure-Activity Relationships (SAR)

  • Benzyl Substituent: Enhances membrane permeability due to increased lipophilicity (logP +0.4 vs. non-benzyl analogs).

  • 4-Fluorophenyl Group: Improves target binding via electron-withdrawing effects and reduced metabolic degradation.

  • Thiazole Core: Critical for π-π stacking interactions with aromatic residues in enzyme active sites.

Industrial and Therapeutic Applications

Drug Development

  • Antidiabetic Candidates: Potential GK activators for type 2 diabetes management.

  • Antimicrobial Agents: Modified derivatives could address multidrug-resistant pathogens.

Material Science

  • Fluorescent Probes: Thiazole-based compounds are explored for sensor applications due to their photophysical properties.

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